N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20055031
InChI: InChI=1S/C17H18BrNO4S/c1-12-4-2-3-5-15(12)17(20)19(10-14-6-7-16(18)23-14)13-8-9-24(21,22)11-13/h2-7,13H,8-11H2,1H3
SMILES:
Molecular Formula: C17H18BrNO4S
Molecular Weight: 412.3 g/mol

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide

CAS No.:

Cat. No.: VC20055031

Molecular Formula: C17H18BrNO4S

Molecular Weight: 412.3 g/mol

* For research use only. Not for human or veterinary use.

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide -

Specification

Molecular Formula C17H18BrNO4S
Molecular Weight 412.3 g/mol
IUPAC Name N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide
Standard InChI InChI=1S/C17H18BrNO4S/c1-12-4-2-3-5-15(12)17(20)19(10-14-6-7-16(18)23-14)13-8-9-24(21,22)11-13/h2-7,13H,8-11H2,1H3
Standard InChI Key TYQGDKSSQJEECJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Introduction

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide is a complex organic molecule that integrates multiple functional groups, including a brominated furan ring, a dioxidotetrahydrothiophene moiety, and a benzamide backbone. This compound is classified as a heterocyclic organic compound due to the presence of heteroatoms such as sulfur, oxygen, and nitrogen within its structure. It falls under the category of benzamides, which are known for their broad range of biological activities.

The compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and chemical reactivity. Its applications include drug development and use as a building block in advanced organic synthesis.

Key Functional Groups

  • Brominated Furan Ring: Provides aromaticity and reactivity for electrophilic substitution.

  • Dioxidotetrahydrothiophene Moiety: Enhances the compound's electron density and contributes to its potential biological activity.

  • Benzamide Backbone: A common structural motif in pharmaceuticals with diverse biological properties.

Molecular Data

PropertyValue
Molecular FormulaC15H14BrNO4S
Molecular Weight~396.25 g/mol
Functional GroupsBromine, amide, furan, thiophene

Synthesis Pathways

The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide typically involves multi-step organic reactions. Below is an overview of the synthetic process:

  • Bromination of Furan:

    • Starting with furan, bromination is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    • This step introduces the bromine atom at the 5-position of the furan ring.

  • Formation of Dioxidotetrahydrothiophene:

    • Oxidation of tetrahydrothiophene using oxidizing agents like potassium permanganate or hydrogen peroxide yields the dioxidotetrahydrothiophene moiety.

  • Amide Coupling Reaction:

    • The final step involves coupling the bromofuran derivative with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide bond.

Reaction Conditions

StepReagents/CatalystsConditions
BrominationBromine or NBSRoom temperature
OxidationPotassium permanganateAcidic medium
Amide CouplingBenzoyl chloride + BaseSolvent: Dichloromethane (DCM)

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development:

  • Anti-inflammatory Activity: Benzamides are known to exhibit anti-inflammatory properties.

  • Anticancer Potential: The presence of heterocyclic structures like thiophene and furan enhances its interaction with biological targets.

Organic Synthesis

This compound can serve as an intermediate for synthesizing more complex molecules due to its functional diversity.

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